2-Bromopropanediamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromopropanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrN2O2/c4-1(2(5)7)3(6)8/h1H,(H2,5,7)(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBUUJSOUXNTOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)(C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30533619 | |

| Record name | 2-Bromopropanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30533619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186-67-0 | |

| Record name | 2-Bromopropanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30533619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromopropanediamide: Synthesis, Structure, and Potential as a Chemical Intermediate

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of 2-Bromopropanediamide, also known as Bromomalonamide. As a Senior Application Scientist, the following sections synthesize the available technical data with practical insights into its chemical nature, synthesis, and potential utility in advanced chemical research. While direct applications in drug development are not extensively documented in public literature, its structure suggests potential as a versatile building block in the synthesis of more complex molecules.

Core Chemical Identity and Physicochemical Properties

This compound is a brominated derivative of malonamide. The introduction of a bromine atom at the α-carbon position significantly influences its reactivity, making it a point of interest for synthetic chemists.

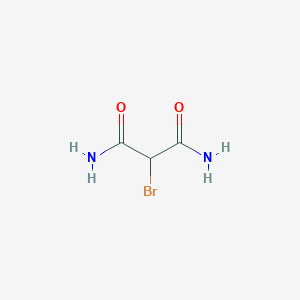

Chemical Structure

The molecular structure of this compound consists of a central carbon atom bonded to a bromine atom, a hydrogen atom, and two carboxamide (-CONH₂) groups.

Caption: Molecular Structure of this compound.

Physicochemical Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | Bromomalonamide, 2-Bromomalonic diamide | [1][2] |

| CAS Number | 1186-67-0 | [1] |

| Molecular Formula | C₃H₅BrN₂O₂ | [1] |

| Molecular Weight | 180.99 g/mol | [1] |

| Melting Point | 178 °C | [3] |

| Appearance | Pale pink solid (as synthesized) | [3] |

Structural Insights from Crystallography

X-ray diffraction studies have provided precise measurements of the crystal structure of bromomalonamide.[4] The crystals are orthorhombic.[4] The analysis reveals a three-dimensional network of hydrogen bonds, forming 8- and 12-membered rings.[4] This extensive hydrogen bonding network is a key factor in its crystalline structure and contributes to its melting point.

| Bond | Length (Å) |

| C–Br | 1.954(5) |

| C=O | 1.236(7) |

| C–N | 1.290(5) |

| C–C | 1.522(9) |

| Data from The Journal of Chemical Physics[4] |

Synthesis and Reactivity

The synthesis of this compound is typically achieved through the direct bromination of malonamide. Understanding the protocol and the underlying reactivity is crucial for its successful preparation and subsequent use in further chemical transformations.

Synthetic Protocol: Bromination of Malonamide

A common and effective method for the synthesis of this compound involves the reaction of malonamide with bromine in an acetic acid solvent.[3]

Experimental Protocol:

-

Dissolve 50 g (0.49 mol) of malonamide in 300 ml of acetic acid at 60°C with stirring.

-

Prepare a solution of 78 g of bromine in 200 ml of acetic acid.

-

Add the bromine solution dropwise to the malonamide solution over a period of 5 hours, maintaining the reaction temperature at 60°C. The reaction mixture will initially decolorize and turn yellow after approximately 2.5 hours.

-

After the addition is complete, concentrate the reaction mixture.

-

Triturate the resulting pale pink solid with 95% ethanol and filter to yield 2-bromomalonamide.[3]

This protocol has been reported to yield the product in approximately 89% with a purity of 99% as determined by HPLC.[3]

Caption: Synthetic workflow for this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the presence of the bromine atom on the α-carbon, which is activated by the two adjacent electron-withdrawing amide groups. This makes the bromine a good leaving group in nucleophilic substitution reactions. The α-proton is also acidic, allowing for potential deprotonation and subsequent reactions at this position.

While specific, extensively documented reactions of this compound are not abundant in readily available literature, its structure suggests it can serve as a precursor for:

-

Substitution reactions: The bromide can be displaced by various nucleophiles to introduce new functional groups at the α-position.

-

Coupling reactions: It could potentially participate in carbon-carbon bond-forming reactions.

-

Heterocycle synthesis: The diamide functionality, combined with the reactive bromo group, makes it a candidate for the synthesis of various heterocyclic systems.

Applications in Research and as a Chemical Intermediate

Currently, the primary application of this compound appears to be as a chemical intermediate in organic synthesis. Its potential in drug development is speculative and would likely be as a starting material for the synthesis of more complex, biologically active molecules. The related compound, 2-bromomalondialdehyde, is noted for its use in the synthesis of pyrimidine compounds, which are important in liquid crystals and as raw materials for pharmaceuticals.[5] This suggests that this compound could have similar utility in accessing functionalized pyrimidine or other heterocyclic structures.

The presence of a bromine atom in a molecule can be a strategic inclusion in drug design. Bromine can modulate the lipophilicity of a compound, influence its metabolic stability, and participate in halogen bonding, which can be a significant interaction in protein-ligand binding.

Safety and Handling

4.1. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles.[2]

-

Skin Protection: Use impervious clothing and gloves.[2]

-

Respiratory Protection: In case of dust formation or if exposure limits are exceeded, use a full-face respirator.[2]

4.2. First Aid Measures

-

Inhalation: Move the individual to fresh air.[2]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area.[2]

-

Eye Contact: Rinse with pure water for at least 15 minutes.[2]

-

Ingestion: Rinse mouth with water.[2]

4.3. Stability and Reactivity

Detailed stability and reactivity data are not available.[2] It is advisable to store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2]

4.4. Disposal Considerations

The material can be disposed of through a licensed chemical destruction plant or by controlled incineration.[2] It should not be discharged into sewer systems.[2]

Conclusion and Future Outlook

This compound is a readily synthesized compound with a well-defined chemical structure. Its primary value for researchers, particularly in the field of drug development, lies in its potential as a versatile chemical intermediate. The activated bromine atom and the two amide functionalities provide multiple reactive sites for the construction of more complex molecular architectures.

While direct pharmacological applications have not been identified in the reviewed literature, the strategic importance of brominated compounds and heterocyclic systems in medicinal chemistry suggests that this compound could be a valuable, albeit under-explored, tool for synthetic chemists. Further research into its reactivity and its utility in the synthesis of novel compounds is warranted to fully elucidate its potential in drug discovery and other areas of chemical science.

References

- Google Patents. CN115894192A - A kind of synthetic method, application and 2-bromomalonedial of 2-bromomalonic.

-

Picone, R. F., Rogers, M. T., & Neuman, M. (1974). Crystal structure of bromomalonamide: Study of hydrogen bonding and thermal motions. The Journal of Chemical Physics, 61(11), 4808–4813. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 2-Bromomalonamide synthesis - chemicalbook [chemicalbook.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN115894192A - A kind of synthetic method, application and 2-bromomalonedial of 2-bromomalonic - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-Bromopropanediamide: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

2-Bromopropanediamide, systematically known as 2-bromomalonamide, is a versatile bifunctional reagent that serves as a valuable building block in synthetic organic and medicinal chemistry. Its structure, featuring a reactive α-bromo substituent and two amide functionalities, offers a unique combination of electrophilic and nucleophilic potential. This guide provides a comprehensive overview of 2-bromomalonamide, including its chemical identity, synthesis, detailed reactivity profile with various nucleophiles, and its strategic application in the construction of heterocyclic scaffolds relevant to drug development. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize this potent synthetic intermediate.

Chemical Identity and Physicochemical Properties

The compound of interest, this compound, is more formally named 2-bromomalonamide according to IUPAC nomenclature. This name accurately reflects its structure: a malonamide core with a bromine atom substituted at the central carbon (C2).

| Property | Value | Source |

| IUPAC Name | This compound; 2-bromomalonamide | [1] |

| Synonyms | 2-bromomalonic diamide; Bromomalonamide | [1] |

| CAS Number | 1186-67-0 | [2] |

| Molecular Formula | C₃H₅BrN₂O₂ | [2] |

| Molecular Weight | 180.99 g/mol | [2] |

| Appearance | White to pale pink crystalline powder | [3] |

| Melting Point | 178 °C | [3] |

| Purity (Typical) | ≥99% (HPLC) | [3] |

Synthesis of 2-Bromomalonamide

The most direct and high-yielding synthesis of 2-bromomalonamide involves the electrophilic bromination of malonamide. The electron-withdrawing nature of the two amide groups acidifies the α-proton, facilitating its reaction with an electrophilic bromine source.

Workflow for the Synthesis of 2-Bromomalonamide

Caption: Workflow for the synthesis of 2-bromomalonamide from malonamide.

Detailed Experimental Protocol

Reference: WO2008/6432[3]

Materials:

-

Malonamide (50 g, 0.49 mol)

-

Glacial Acetic Acid (500 mL total)

-

Bromine (78 g, 25 mL, 0.49 mol)

-

95% Ethanol

-

Reaction flask with dropping funnel, condenser, and magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Suction filtration apparatus

Procedure:

-

Dissolve 50 g of malonamide in 300 mL of glacial acetic acid in the reaction flask. Heat the mixture to 60 °C with stirring to ensure complete dissolution.

-

Prepare a solution of 78 g of bromine in 200 mL of glacial acetic acid.

-

Add the bromine solution dropwise to the malonamide solution over a period of 5 hours, maintaining the reaction temperature at 60 °C. The reaction mixture, which initially decolorizes instantaneously, will turn yellow after approximately 2.5 hours.

-

After the addition is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a crude solid.

-

Triturate the resulting pale pink solid with 95% ethanol. This process involves suspending the solid in the solvent and stirring to wash away impurities.

-

Collect the purified product by suction filtration and dry under vacuum.

Yield: 79.24 g (89%). Purity: 99% by HPLC.

Reactivity and Mechanistic Insights

The synthetic utility of 2-bromomalonamide stems from the reactivity of its α-carbon, which is influenced by the adjacent bromine atom and two carbonyl groups. This creates a versatile chemical profile.[1]

Electrophilic Nature of the α-Carbon

The primary mode of reactivity involves the α-carbon acting as an electrophile. The bromine atom is a good leaving group, and its departure is facilitated by the electron-withdrawing amide groups. This allows for nucleophilic substitution reactions (SN2) with a wide range of nucleophiles.

Caption: General SN2 reaction mechanism at the α-carbon of 2-bromomalonamide.

Nucleophilic Nature of the α-Carbon (Enolate Formation)

Under basic conditions, the α-proton can be abstracted to form an enolate. This carbanion is a soft nucleophile and can participate in C-C bond-forming reactions. The stability of α-halo amides makes them competent latent enolates, often avoiding undesirable dehalogenation that plagues other α-halogenated carbonyl compounds.[4]

Reactions with Dinucleophiles for Heterocycle Synthesis

A key application of 2-bromomalonamide in drug discovery is its use as a C3 synthon for the construction of five- and six-membered heterocyclic rings. Reaction with a dinucleophile often proceeds via a sequential substitution-cyclization mechanism.

Example: Synthesis of a Substituted Pyrimidine Derivative

The reaction with a generic amidine (a 1,3-N,N-dinucleophile) can lead to the formation of aminopyrimidinone rings, which are prevalent scaffolds in medicinal chemistry.

Caption: Proposed reaction pathway for the synthesis of an aminopyrimidinone from 2-bromomalonamide.

Applications in Drug Discovery and Development

Malonamide derivatives are privileged structures in medicinal chemistry, serving as building blocks for peptidomimetics, enzyme inhibitors, and various therapeutic agents.[5][6] The bromine atom in 2-bromomalonamide provides a crucial reactive handle for elaborating these scaffolds.

-

Heterocyclic Scaffolds: As detailed above, its primary role is in synthesizing heterocyclic compounds like pyrimidines, imidazoles, and thiazoles. These rings are core components of numerous approved drugs.[7][8][9]

-

Pharmaceutical Intermediates: The ability to introduce a C(CONH₂)₂ unit into a molecule is valuable. The resulting malonamide moiety can engage in hydrogen bonding, act as a metal chelator, or be further modified. Pharmaceutical intermediates are crucial for the efficient and scalable synthesis of active pharmaceutical ingredients (APIs).[10][11][12]

-

Fragment-Based Drug Discovery (FBDD): 2-Bromomalonamide can be used to generate a library of fragments by reacting it with various nucleophiles. These fragments can then be screened for binding to biological targets.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of synthesized 2-bromomalonamide.

-

¹H NMR Spectroscopy: The spectrum is expected to be simple. In DMSO-d₆, characteristic peaks are observed for the α-proton and the four amide protons.

-

¹³C NMR Spectroscopy: Expected signals would include the α-carbon shifted downfield by the bromine atom and the two equivalent carbonyl carbons.

-

Infrared (IR) Spectroscopy: Key absorption bands would confirm the presence of the amide functional groups.

-

N-H Stretch: Two bands in the region of 3200-3400 cm⁻¹ for the primary amide.

-

C=O Stretch (Amide I): A strong absorption around 1650-1690 cm⁻¹ .[14]

-

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity. For APCI, the [M+H]⁺ ion would be observed at m/z 181 and 183.[3]

Safety, Handling, and Disposal

As with any α-haloamide, 2-bromomalonamide should be handled with care. It is a potential irritant and sensitizer.

Personal Protective Equipment (PPE): [6]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid dust inhalation.

Handling and Storage: [6]

-

Avoid formation of dust and aerosols.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from strong bases and oxidizing agents.

First Aid Measures: [6]

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth and seek medical attention.

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or the environment.

Conclusion

This compound (2-bromomalonamide) is a highly functionalized and synthetically valuable building block. Its straightforward synthesis and versatile reactivity make it an important tool for medicinal chemists and drug development professionals. A thorough understanding of its reactivity, particularly in the synthesis of complex heterocyclic systems, allows for its strategic incorporation into drug discovery programs aimed at developing novel therapeutic agents. The protocols and data presented in this guide serve as a foundational resource for the safe and effective application of this potent chemical intermediate.

References

- Aderibigbe, A. D., & Day, D. P. (2020). Syntheses and Applications of Malonamide Derivatives – A Minireview. Discovery - the University of Dundee Research Portal.

-

ResearchGate. (n.d.). Generalized mechanism associated with the synthesis of malonamide derivatives (MDs) from amines and malonic esters. Retrieved from [Link]

-

MDPI. (n.d.). Design and Synthesis of Bis-amide and Hydrazide-containing Derivatives of Malonic Acid as Potential HIV-1 Integrase Inhibitors. Retrieved from [Link]

- Sun, B., Balaji, P. V., Kumagai, N., & Shibasaki, M. (2020). α-Halo Amides as Competent Latent Enolates: Direct Catalytic Asymmetric Mannich-Type Reaction. Journal of the American Chemical Society.

- Barham, J. P., Coulthard, G., Kane, R. G., & Teders, M. (2019). Unified Approach to the Chemoselective α-Functionalization of Amides with Heteroatom Nucleophiles. Journal of the American Chemical Society.

- Barham, J. P., et al. (2019). Unified Approach to the Chemoselective α-Functionalization of Amides with Heteroatom Nucleophiles. Journal of the American Chemical Society.

- Google Patents. (n.d.). CN110885284A - Synthesis method of 2-bromomalondialdehyde.

-

BYJU'S. (n.d.). Hoffmann Bromamide Reaction Mechanism. Retrieved from [Link]

- Campodónico, P. R., et al. (2022). How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. Frontiers in Chemistry.

-

Unipha. (2025). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

- Rojas Lab. (2025). The Secret Behind This Reaction's Strange Product! Mechanism Monday #63. YouTube.

- Chemistry in a Nutshell. (2022).

- Ley, S. V., et al. (2010). The flow synthesis of heterocycles for natural product and medicinal chemistry applications.

-

Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Retrieved from [Link]

-

UCLA Chemistry and Biochemistry. (n.d.). WebSpectra - Problems in NMR and IR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Khan Academy. (n.d.). Introduction to reaction mechanisms. Retrieved from [Link]

-

Journal of the Iranian Chemical Society. (n.d.). Biological activity of new heterocyclic compounds derived from chalcone. Retrieved from [Link]

-

ACS Omega. (n.d.). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Retrieved from [Link]

-

Applied Microbiology and Biotechnology. (n.d.). Synthesizing Chiral Drug Intermediates by Biocatalysis. Retrieved from [Link]

-

OpenReview. (n.d.). Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. Retrieved from [Link]

-

Bioorganic & Medicinal Chemistry. (2019). Design, synthesis, biological evaluation of benzoyl amide derivatives containing nitrogen heterocyclic ring as potential VEGFR-2 inhibitors. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 2-bromobutane. Retrieved from [Link]

Sources

- 1. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Bromomalonamide | 1186-67-0 [chemicalbook.com]

- 3. 2-Bromomalonamide synthesis - chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. The flow synthesis of heterocycles for natural product and medicinal chemistry applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 9. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]

- 11. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]

- 12. Synthesizing Chiral Drug Intermediates by Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. rose-hulman.edu [rose-hulman.edu]

Spectroscopic Unveiling of 2-Bromopropanediamide: A Predictive Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for 2-Bromopropanediamide, a molecule of interest in synthetic chemistry and drug development. In the absence of readily available experimental spectra, this document leverages fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), complemented by data from analogous structures, to construct a detailed and scientifically grounded predictive spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this compound.

Introduction: The Significance of Spectroscopic Characterization

This compound is a halogenated amide with potential applications as a building block in organic synthesis. Its bifunctional nature, possessing a reactive bromine atom and two amide moieties, makes it a versatile precursor for the synthesis of more complex molecules. Accurate structural elucidation through spectroscopic methods is paramount for its effective utilization and for ensuring the purity and identity of subsequent products. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra, offering a valuable resource for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, a detailed picture of the molecular structure can be assembled.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is anticipated to be relatively simple, with two distinct signals corresponding to the methine (CH) and amide (NH₂) protons.

-

CH Proton: The proton attached to the bromine-bearing carbon is expected to appear as a quartet downfield, likely in the range of 4.0-4.5 ppm . This significant downfield shift is attributed to the deshielding effect of the electronegative bromine atom and the two adjacent carbonyl groups. The signal will be split into a quartet by the three neighboring equivalent protons of the methyl group (n+1 rule).

-

NH₂ Protons: The four protons of the two primary amide groups are expected to be chemically equivalent and will likely appear as a broad singlet in the region of 5.5-7.5 ppm . The broadness of this signal is a result of quadrupole broadening from the nitrogen atom and potential hydrogen bonding. The chemical shift of amide protons can be highly variable and is dependent on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 4.0 - 4.5 | Quartet (q) | 1H | CH-Br |

| 5.5 - 7.5 | Broad Singlet (br s) | 4H | -CONH₂ |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show three distinct signals.

-

Carbonyl Carbons (C=O): The two equivalent carbonyl carbons of the amide groups are expected to resonate in the downfield region of 165-175 ppm , which is characteristic for amide carbonyls.

-

Methine Carbon (CH-Br): The carbon atom bonded to the bromine is anticipated to appear in the range of 40-50 ppm . The presence of the electronegative bromine atom causes a significant downfield shift compared to a standard alkyl carbon.

-

Methyl Carbon (CH₃): The methyl carbon will likely be the most upfield signal, predicted to be in the range of 20-30 ppm .

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 165 - 175 | C=O |

| 40 - 50 | CH-Br |

| 20 - 30 | CH₃ |

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to be dominated by the absorptions of the amide and alkyl halide functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Assignment |

| 3400 - 3100 | Strong, Broad | N-H stretch (primary amide) |

| 2950 - 2850 | Medium | C-H stretch (alkyl) |

| 1680 - 1630 | Strong | C=O stretch (amide I band)[1] |

| 1650 - 1580 | Medium | N-H bend (amide II band) |

| 600 - 500 | Medium to Strong | C-Br stretch |

The presence of two strong, broad peaks in the N-H stretching region would be a clear indication of the primary amide groups.[2] The strong absorption in the carbonyl region is also a key diagnostic feature.[1]

Mass Spectrometry (MS): Deciphering the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragments.

The molecular ion peak ([M]⁺) for this compound would be expected at m/z 180 and 182 in an approximate 1:1 ratio, which is characteristic of compounds containing one bromine atom (due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Predicted Fragmentation Pathway:

A primary fragmentation pathway is expected to be the alpha-cleavage adjacent to the bromine atom, leading to the loss of a bromine radical. Another significant fragmentation would be the cleavage of the amide bond.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data for this compound.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as amides are often more soluble in polar aprotic solvents) in a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

IR Spectrum Acquisition (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Background Scan: Record a background spectrum of the empty ATR setup.

-

Sample Scan: Lower the ATR anvil to bring the sample into firm contact with the crystal and collect the sample spectrum.

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrum Acquisition (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Caption: General experimental workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide has presented a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. By applying fundamental spectroscopic principles and drawing comparisons with analogous structures, a comprehensive and scientifically robust spectroscopic profile has been constructed. This predictive data serves as a valuable reference for the identification and characterization of this compound in research and development settings, facilitating its use in the synthesis of novel compounds. The provided experimental protocols offer a practical framework for obtaining empirical data to validate these predictions.

References

- The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (2025). Accessed January 13, 2026.

- Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. (2025). Accessed January 13, 2026.

- WebSpectra. IR Absorption Table. (n.d.). Accessed January 13, 2026.

- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.

- Chemistry Steps. Infrared (IR) Spectroscopy Practice Problems. (n.d.). Accessed January 13, 2026.

- Doc Brown's Chemistry. C3H7Br CH3CHBrCH3 2-bromopropane low high resolution 1H proton nmr spectrum. (n.d.). Accessed January 13, 2026.

- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Accessed January 13, 2026.

- NIH.

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-Bromopropanediamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

2-Bromopropanediamide, also known as 2-bromomalonamide, is a halogenated amide of interest in synthetic chemistry and potentially as a building block in drug development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective handling, formulation, and application. This guide provides a comprehensive analysis of the predicted solubility and stability of this compound based on its molecular structure and available data for related compounds. In the absence of extensive empirical data, this document emphasizes the causal relationships between molecular structure and physicochemical behavior. Furthermore, it outlines detailed, self-validating experimental protocols for the systematic determination of these critical parameters, empowering researchers to generate robust and reliable data.

Introduction and Molecular Profile of this compound

This compound (Figure 1) is a derivative of malonamide, characterized by the substitution of a bromine atom on the alpha-carbon. This structural feature significantly influences its reactivity, polarity, and intermolecular interactions, which in turn govern its solubility and stability.

Figure 1: Chemical Structure of this compound (2-Bromomalonamide)

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₃H₅BrN₂O₂ | [1] |

| Molecular Weight | 180.99 g/mol | [1] |

| CAS Number | 1186-67-0 | [1] |

| Appearance | White to pale pink solid | [2] |

| Melting Point | 181 °C | [3] |

Predicted Solubility Profile

While quantitative solubility data for this compound is largely unavailable in public literature[4], we can predict its behavior in various solvents based on its molecular structure. The molecule possesses both polar (two amide groups) and moderately non-polar (brominated alkyl group) characteristics.

Theoretical Considerations: "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and hydrogen bonding capabilities of the molecules involved.

-

Polarity: The two amide functionalities, with their carbonyl (C=O) and amino (N-H) groups, are highly polar and capable of acting as both hydrogen bond donors and acceptors. The electronegative bromine atom also contributes to the molecule's overall polarity.

-

Hydrogen Bonding: The presence of N-H bonds allows for strong hydrogen bonding with protic solvents (e.g., water, alcohols) and with other molecules of this compound in the solid state. The carbonyl oxygens can act as hydrogen bond acceptors.

Based on these features, we can anticipate the following solubility trends:

-

High Solubility in Polar Protic Solvents: Solvents like water, methanol, and ethanol are expected to be effective at solvating this compound. The ability of these solvents to engage in hydrogen bonding with the amide groups should facilitate the dissolution process. Indeed, recrystallization from water and methanol has been reported, indicating at least moderate solubility in these solvents.[3]

-

Good Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are also predicted to be good solvents. Their high polarity and ability to accept hydrogen bonds will facilitate the disruption of the crystal lattice of this compound.

-

Limited Solubility in Non-Polar Solvents: Non-polar solvents like hexane, toluene, and diethyl ether are expected to be poor solvents for this compound. The energy required to overcome the strong intermolecular hydrogen bonding in the solid state would not be compensated for by the weak van der Waals interactions with these solvents.

Table 2: Predicted Solubility of this compound in Common Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Strong hydrogen bonding interactions with amide groups. |

| Polar Aprotic | DMSO, DMF, Acetone | Moderate to High | Strong dipole-dipole interactions and hydrogen bond acceptance. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | Weak solute-solvent interactions compared to strong intermolecular forces in the solid. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The isothermal equilibrium method is a reliable technique for this purpose.

Objective: To determine the saturation solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or magnetic stirrer with heating capabilities

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibrate the vials in the thermostatically controlled shaker at the desired temperature (e.g., 25 °C, 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled syringe to match the equilibration temperature.

-

Immediately filter the solution through a syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable mobile phase.

-

Analyze the diluted solution by a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

Data Presentation:

The solubility should be expressed in appropriate units, such as mg/mL or mol/L, at the specified temperature.

Caption: Experimental workflow for solubility determination.

Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter, especially for its potential use in drug development. While specific stability data is lacking[4], potential degradation pathways can be inferred from its chemical structure and the known reactivity of related compounds.

Predicted Stability and Potential Degradation Pathways

3.1.1. Hydrolytic Stability

The amide bonds in this compound are susceptible to hydrolysis, particularly under acidic or basic conditions, to yield bromomalonic acid and ammonia. The rate of hydrolysis is expected to be pH-dependent. The presence of the electron-withdrawing bromine atom may influence the rate of hydrolysis compared to unsubstituted malonamide. Studies on other N-acylated amino acid amides have shown unexpected hydrolytic instability under mildly acidic conditions.[5]

3.1.2. Thermal Stability

The reported melting point of 181 °C suggests good thermal stability at ambient temperatures.[3] However, at elevated temperatures, thermal decomposition is likely to occur. The C-Br bond is often the weakest point in such molecules and may cleave to initiate decomposition.[6] Potential decomposition products could include hydrogen bromide and other volatile organic compounds.[7]

3.1.3. Photostability

Halogenated organic compounds can be susceptible to photolytic degradation. Exposure to light, particularly UV radiation, could lead to the cleavage of the C-Br bond, generating radical species that can initiate further degradation reactions.

3.1.4. Incompatibility

Based on general chemical principles for halogenated amides, this compound should be stored away from strong oxidizing agents, strong bases, and strong acids to prevent vigorous reactions.[8]

Caption: Potential degradation pathways for this compound.

Experimental Protocol for Stability Assessment

A comprehensive stability study should be conducted according to established guidelines (e.g., ICH Q1A(R2)) to determine the re-test period or shelf life and recommended storage conditions.

Objective: To evaluate the stability of this compound under various environmental conditions.

Materials:

-

This compound (from at least two different batches)

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

pH meter

-

Appropriate buffers

-

Validated stability-indicating HPLC method

Procedure:

-

Forced Degradation Studies:

-

Subject the compound to stress conditions (e.g., strong acid, strong base, oxidation, high heat, and light) to identify potential degradation products and to validate the stability-indicating nature of the analytical method.

-

-

Long-Term and Accelerated Stability Studies:

-

Store samples of this compound in appropriate containers at various conditions as recommended by ICH guidelines (e.g., 25 °C/60% RH for long-term and 40 °C/75% RH for accelerated).

-

Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).

-

-

Analysis:

-

At each time point, analyze the samples for appearance, assay of the active substance, and levels of degradation products using a validated stability-indicating HPLC method.

-

Data Presentation:

The results should be presented in a tabular format, showing the changes in the quality attributes of the substance over time under different storage conditions.

Table 3: Example Template for Stability Data

| Storage Condition | Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |

| 25 °C/60% RH | 0 | White powder | 99.8 | 0.15 |

| 3 | Conforms | 99.7 | 0.18 | |

| 6 | Conforms | 99.5 | 0.22 | |

| ... | ... | ... | ... | ... |

| 40 °C/75% RH | 0 | White powder | 99.8 | 0.15 |

| 3 | Conforms | 99.2 | 0.45 | |

| 6 | Conforms | 98.7 | 0.78 |

Analytical Methodologies

A robust, stability-indicating analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[9]

Development of a Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.

Key Steps:

-

Column and Mobile Phase Selection: A reversed-phase C18 column is a common starting point. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). Gradient elution may be necessary to achieve adequate separation of all components.

-

Forced Degradation: As mentioned previously, forced degradation studies are essential to generate degradation products and to demonstrate the specificity of the method.

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Handling and Storage Recommendations

Given the lack of comprehensive safety and stability data, a cautious approach to handling and storage is recommended.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Avoid inhalation of dust and contact with skin and eyes.[4]

-

Storage: Store in a tightly closed container in a cool, dry place, protected from light.[4] Store away from incompatible materials such as strong oxidizing agents and strong bases.[8]

Conclusion

While empirical data on the solubility and stability of this compound is limited, this guide provides a robust framework for understanding and predicting these critical properties based on its molecular structure. The provided experimental protocols offer a clear path for researchers to generate the necessary quantitative data to support the development and application of this compound. A systematic approach, combining theoretical prediction with rigorous experimental verification, is essential for ensuring the safe and effective use of this compound in research and drug development.

References

- ECHEMI. (2019). 2-Bromomalonamide SDS, 1186-67-0 Safety Data Sheets.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- Pavia, M. R., et al. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 79(14), 6439–6452.

- Piccinni, V., et al. (1975). Crystal structure of bromomalonamide: Study of hydrogen bonding and thermal motions. The Journal of Chemical Physics, 63(11), 4692-4696.

- Separation Science. (2025). Analytical Techniques In Stability Testing.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- Anna, S., et al. (2016). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 47, 25-30.

- ChemicalBook. (2023). 2-Bromomalonamide | 1186-67-0.

- ChemicalBook. (n.d.). 2-Bromomalonamide synthesis.

- Damodaran, S. (1994). Thermal Stability of Low Molecular Weight Urokinase During Heat Treatment. II. Effect of Polymeric Additives. Pharmaceutical Research, 11(7), 1004-8.

- Dowd, C. S., et al. (2009). Studies on the Hydrolytic Stability of 2'-fluoroarabinonucleic Acid (2'F-ANA). Nucleosides, Nucleotides & Nucleic Acids, 28(4), 337-53.

- Houen, G. (2018). The Solubility of Proteins in Organic Solvents. Methods in Molecular Biology, 182, 3-7.

- Jeliński, T., et al. (2021). Experimental and Theoretical Study on Theobromine Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents. Molecules, 26(15), 4423.

- Kassa, A., et al. (2022). Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels. Gels, 8(10), 666.

- Liu, M., et al. (2010). Thermal decomposition pathways of hydroxylamine: theoretical investigation on the initial steps. The Journal of Physical Chemistry A, 114(34), 9247-54.

- Mitić, M., et al. (2022).

- Ritter, N. M., et al. (2016). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations.

- Stella, V. J., & Nti-Addae, K. W. (2007). A mechanistic and kinetic study of the beta-lactone hydrolysis of Salinosporamide A (NPI-0052), a novel proteasome inhibitor. Journal of Pharmaceutical Sciences, 96(11), 2916-29.

- Wang, X., et al. (2016).

- Yalkowsky, S. H., & He, Y. (2003).

- Zielenkiewicz, W., & Perlovich, G. L. (2000). Thermal decarboxylation of b-lactones (2-oxetanones). Journal of thermal analysis and calorimetry, 60(2), 481-487.

Sources

- 1. 2-Bromomalonamide | 1186-67-0 [chemicalbook.com]

- 2. 2-Bromomalonamide synthesis - chemicalbook [chemicalbook.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. echemi.com [echemi.com]

- 5. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thermal Decomposition of Brominated Butyl Rubber - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]

- 8. fishersci.com [fishersci.com]

- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

theoretical and computational studies of 2-Bromopropanediamide

An In-depth Technical Guide to the Theoretical and Computational Investigation of 2-Bromopropanediamide

This guide provides a comprehensive framework for the theoretical and computational characterization of this compound, a molecule of interest in synthetic chemistry and potential drug development. By leveraging established computational methodologies, researchers can elucidate its structural, electronic, and reactive properties, thereby paving the way for its practical application.

Introduction: The Significance of α-Haloamides

α-Haloamides are a fascinating class of molecules that have found extensive use in organic synthesis. They serve as versatile building blocks for the formation of new carbon-carbon and carbon-heteroatom bonds.[1] Their reactivity is primarily attributed to the presence of a halogen atom on the carbon adjacent to the amide carbonyl group, which can participate in a variety of transformations, including nucleophilic substitutions and radical reactions.[1] this compound, with its bromine substituent and two amide functionalities, presents a unique chemical scaffold with potential for diverse reactivity and application, particularly as a pharmaceutical intermediate in the optimization of lead compounds.[] This guide outlines a systematic approach to computationally explore the properties of this compound, providing a roadmap for its synthesis, characterization, and potential utility.

Part 1: Unveiling the Molecular Landscape: Structural and Electronic Properties

A thorough understanding of a molecule's three-dimensional structure and electronic landscape is paramount to predicting its behavior. This section details the computational protocols to determine the most stable conformations of this compound and to analyze its electronic characteristics.

Conformational Analysis: Finding the Ground State

The first step in any computational study is to identify the molecule's most stable three-dimensional arrangement, or conformer. This is crucial as the geometry dictates many of its properties.

Experimental Protocol: Conformational Search and Geometry Optimization

-

Initial Structure Generation: Construct the 2D structure of this compound and convert it to a 3D structure using a molecular editor.

-

Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface and identify various low-energy conformers.

-

Geometry Optimization: Each identified conformer should be subjected to geometry optimization using Density Functional Theory (DFT). A common and effective method is the B3LYP functional with a Pople-style basis set such as 6-31G(d,p).[3] For higher accuracy, a larger basis set like 6-311++G(d,p) can be employed.[3]

-

Frequency Analysis: Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

The following diagram illustrates the workflow for determining the most stable conformer:

Caption: Workflow for Conformational Analysis of this compound.

Electronic Structure Analysis: Reactivity and Stability

Once the most stable conformer is identified, a deeper analysis of its electronic structure can provide insights into its reactivity and stability.

Table 1: Key Electronic Properties and Their Significance

| Property | Computational Method | Significance |

| HOMO-LUMO Energies | DFT (e.g., B3LYP/6-311++G(d,p)) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their gap indicate the molecule's kinetic stability and chemical reactivity.[3] A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | DFT (e.g., B3LYP/6-311++G(d,p)) | The MEP map visually represents the charge distribution, highlighting electrophilic (positive potential) and nucleophilic (negative potential) sites, crucial for predicting intermolecular interactions.[3] |

| Natural Bond Orbital (NBO) Analysis | NBO analysis within a DFT calculation | NBO analysis provides information about charge delocalization, hyperconjugative interactions, and intramolecular charge transfer, which contribute to molecular stability.[3] |

Experimental Protocol: Electronic Property Calculation

-

Single-Point Energy Calculation: Using the optimized geometry of the most stable conformer, perform a single-point energy calculation at a higher level of theory or with a larger basis set for more accurate electronic properties.

-

Property Calculation: Request the calculation of HOMO-LUMO energies, generation of the MEP map, and NBO analysis within the computational chemistry software package (e.g., Gaussian).

-

Data Interpretation: Analyze the output to determine the HOMO-LUMO gap, identify reactive sites from the MEP map, and understand stabilizing interactions from the NBO analysis.

Part 2: Probing Reactivity: Potential Reaction Mechanisms

The presence of a bromine atom and two amide groups suggests several potential reaction pathways for this compound. Computational chemistry can be used to explore the feasibility of these reactions.[4]

Nucleophilic Substitution (SN2) at the α-Carbon

The carbon atom bonded to the bromine is electrophilic and susceptible to attack by nucleophiles. The SN2 mechanism is a likely pathway for primary haloalkanes.[5]

Proposed Computational Study: SN2 Reaction with a Nucleophile (e.g., Hydroxide)

-

Reactant and Product Optimization: Optimize the geometries of the reactants (this compound and OH-) and the products (2-hydroxypropanediamide and Br-).

-

Transition State Search: Locate the transition state structure for the SN2 reaction. This can be done using methods like the synchronous transit-guided quasi-Newton (STQN) method.

-

Transition State Verification: A frequency calculation on the transition state structure should yield exactly one imaginary frequency corresponding to the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation to confirm that the transition state connects the reactants and products.[6]

-

Activation Energy Calculation: The activation energy barrier can be calculated as the difference in energy between the transition state and the reactants.

The following diagram illustrates a proposed SN2 reaction pathway:

Caption: Energy Profile of a Proposed SN2 Reaction.

Part 3: Spectroscopic Fingerprinting: A Computational Approach

Computationally predicted spectra can be invaluable for identifying and characterizing a newly synthesized molecule.

Vibrational Spectroscopy (IR and Raman)

Theoretical vibrational frequencies can be calculated and compared with experimental data to confirm the structure of this compound.

Experimental Protocol: Theoretical IR and Raman Spectra Generation

-

Frequency Calculation: Use the optimized geometry from the conformational analysis to perform a frequency calculation at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Scaling Factors: Apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors. The appropriate scaling factor will depend on the level of theory and basis set used.

-

Spectral Visualization: Use the output to generate theoretical IR and Raman spectra.

-

Assignment of Vibrational Modes: Analyze the vibrational modes to assign specific peaks in the spectra to the corresponding functional groups (e.g., N-H stretch, C=O stretch, C-Br stretch).[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical NMR chemical shifts can aid in the interpretation of experimental NMR spectra.

Experimental Protocol: Theoretical NMR Chemical Shift Calculation

-

GIAO Method: Use the Gauge-Including Atomic Orbital (GIAO) method to calculate the NMR shielding tensors.

-

Reference Compound: Calculate the shielding tensor for a reference compound (e.g., tetramethylsilane, TMS) at the same level of theory.

-

Chemical Shift Calculation: The chemical shift is calculated as the difference between the shielding of the reference and the nucleus of interest.

-

Correlation with Experimental Data: Compare the calculated chemical shifts with experimental data to assign peaks in the 1H and 13C NMR spectra.[8]

Part 4: Potential in Drug Discovery: A Starting Point

While this compound itself may not be a drug, its structural motif could be valuable in drug design and development.[9] Computational studies can provide initial insights into its potential as a pharmaceutical intermediate.[]

Molecular Docking: Exploring Biological Interactions

If a potential biological target is identified, molecular docking can be used to predict the binding mode and affinity of this compound or its derivatives.[10]

Proposed Workflow: Molecular Docking Study

-

Target Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by adding hydrogen atoms, assigning charges, and defining the binding site.

-

Ligand Preparation: Use the optimized 3D structure of this compound.

-

Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to predict the binding poses of the ligand within the protein's active site.

-

Scoring and Analysis: Analyze the docking scores and binding poses to identify the most likely binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions).

The following diagram illustrates a general drug discovery workflow where computational studies play a key role:

Caption: Role of Computational Chemistry in Drug Discovery.

Conclusion

This technical guide has outlined a comprehensive theoretical and computational strategy for the in-depth study of this compound. By following these protocols, researchers can gain valuable insights into its structure, electronics, reactivity, and spectroscopic properties. This knowledge is essential for guiding its synthesis, characterization, and potential application in areas such as organic synthesis and drug discovery. The integration of computational chemistry provides a powerful and efficient means to explore the chemical space of novel molecules like this compound.

References

- Barone, V., et al. (2015). A theoretical work on the NH2 radicals + HCHO reaction. Gaussian 16 et al., 2016.

-

Tilhve, R. D., et al. (2020). The Fascinating Chemistry of α-Haloamides. ChemistryOpen, 9(2), 100-170. Available from: [Link]

-

Ali, M. A., et al. (2019). Combined experimental and computational study of Al2O3 catalyzed transamidation of secondary amides with amines. RSC Advances, 9(33), 18953-18963. Available from: [Link]

-

Khan Academy. (n.d.). Introduction to reaction mechanisms. Khan Academy. Available from: [Link]

-

Hansen, T., et al. (2010). Computational study of cyclopropanation reactions with halodiazoacetates. The Journal of Organic Chemistry, 75(7), 2309-2320. Available from: [Link]

-

Al-Sehemi, A. G., et al. (2014). Theoretical Aspects of Thioamides. ResearchGate. Available from: [Link]

-

Ionascu, A., et al. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. Molecules, 29(7), 1505. Available from: [Link]

-

Newman, D. J., & Cragg, G. M. (2025). The Role of Natural Product Chemistry in Drug Discovery: Two Decades of Progress and Perspectives. Journal of Natural Products. Available from: [Link]

-

Frankly Chemistry. (2016, May 24). Simply Mechanisms 4a: SN2. Reaction of bromoethane with aqueous KOH. YouTube. Available from: [Link]

-

Zhang, J., et al. (2014). Computational Determination of Binding Structures and Free Energies of Phosphodiesterase-2 with Benzo[][11]diazepin-2-one Derivatives. PLoS ONE, 9(2), e87210. Available from: [Link]

-

Seshadri, S., et al. (2014). Spectroscopic analysis of 3-Bromodiphenylamine with experimental techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 131, 432-445. Available from: [Link]

-

El-Sayed, N. S., et al. (2022). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 12(15), 9039-9071. Available from: [Link]

-

Ionascu, A., et al. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. Molecules, 29(7), 1505. Available from: [Link]

Sources

- 1. The Fascinating Chemistry of α-Haloamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spectroscopic analysis of 3-Bromodiphenylamine with experimental techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Khan Academy [khanacademy.org]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Role of Natural Product Chemistry in Drug Discovery: Two Decades of Progress and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Computational Determination of Binding Structures and Free Energies of Phosphodiesterase-2 with Benzo[1,4]diazepin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Computational prediction for the formation of amides and thioamides in the gas phase interstellar medium [frontiersin.org]

An In-depth Technical Guide to 2-Bromopropanediamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-bromopropanediamide (also known as 2-bromomalonamide), a valuable reagent in organic synthesis. The document delves into the compound's physicochemical and spectroscopic properties, offering a detailed examination of its primary synthetic route via the electrophilic bromination of malonamide. This section includes a thorough analysis of the reaction mechanism, a step-by-step experimental protocol, and the rationale behind the procedural choices. Furthermore, this guide briefly discusses alternative synthetic strategies and outlines the applications of this compound in scientific research and drug development. Safety, handling, and storage protocols are also addressed to ensure its proper use in a laboratory setting.

Introduction

Overview of α-Haloamides

α-Haloamides are a class of organic compounds characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group of an amide. The presence of the electron-withdrawing halogen and amide functionalities imparts unique reactivity to these molecules, making them versatile building blocks in organic synthesis. They are frequently employed in nucleophilic substitution reactions and in the formation of carbon-carbon and carbon-heteroatom bonds.

Significance of this compound in Research and Development

This compound, with its bromine atom at the α-position of a diamide structure, is a functionally rich molecule. Its potential as a precursor for more complex molecules, including heterocycles and other substituted diamides, makes it a compound of interest for researchers in organic and medicinal chemistry. The two amide groups can influence the reactivity of the α-carbon and can be involved in hydrogen bonding, which may be significant in the context of supramolecular chemistry and drug design.

Historical Context and the Challenge of Pinpointing its Discovery

While the synthesis of α-haloamides has been a subject of study for over a century, pinpointing the exact historical discovery of this compound has proven to be a significant challenge. Early chemical literature from the late 19th and early 20th centuries, including extensive reviews of malonamide and its derivatives, does not provide a clear and direct account of the first synthesis of this specific compound. Prominent chemists of the era, such as Conrad, Guthzeit, and Freund, extensively investigated malonic acid and its derivatives; however, a definitive publication detailing the initial preparation of this compound remains elusive. It is plausible that the compound was synthesized as part of a broader study without being the primary focus, or that its initial discovery is documented in less accessible or digitized historical records.

Physicochemical and Spectroscopic Properties of this compound

A thorough understanding of a compound's physical and chemical properties is essential for its effective use in research.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₃H₅BrN₂O₂ | - |

| Molecular Weight | 180.99 g/mol | - |

| CAS Number | 1186-67-0 | - |

| Appearance | Pale pink solid | [1] |

| Melting Point | 178 °C | [1] |

| Purity (typical) | >99% (HPLC) | [1] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

-

¹H NMR (DMSO-d₆, δ in ppm): 4.67 (s, 1H), 7.59 and 7.68 (s, 2H).[1]

-

Mass Spectrometry (APCI): m/z: 182 [M+H]⁺.[1]

-

Infrared (IR) Spectroscopy: As an amide, characteristic peaks would be expected for N-H stretching (around 3100-3500 cm⁻¹), C=O stretching (around 1650-1700 cm⁻¹), and C-N stretching.

Synthesis of this compound: A Detailed Examination

The most direct and commonly cited method for the synthesis of this compound is the electrophilic bromination of malonamide.

Primary Synthetic Route: Electrophilic Bromination of Malonamide

This method involves the direct reaction of malonamide with elemental bromine in an acidic medium, typically acetic acid.

The synthesis proceeds via an acid-catalyzed enolization of one of the amide groups, followed by an electrophilic attack of bromine on the electron-rich enol intermediate. The acidic conditions protonate the carbonyl oxygen, increasing the acidity of the α-proton and facilitating the formation of the enol tautomer. The enol then acts as a nucleophile, attacking a bromine molecule to form the α-brominated product and hydrogen bromide.

The following protocol is based on a reported synthesis[1]:

-

Dissolution: Dissolve 50 g (0.49 mol) of malonamide in 300 ml of acetic acid in a suitable reaction vessel equipped with a stirrer and a dropping funnel.

-

Heating: Heat the solution to 60 °C with stirring.

-

Bromine Addition: Prepare a solution of 78 g (25 ml) of bromine in 200 ml of acetic acid. Add this bromine solution dropwise to the heated malonamide solution over a period of 5 hours, maintaining the temperature at 60 °C.

-

Reaction Monitoring: The reaction mixture will initially be colorless and will turn yellow after approximately 2.5 hours of bromine addition.

-

Work-up: After the addition is complete, concentrate the reaction mixture to obtain a solid.

-

Purification: Triturate the resulting pale pink solid with 95% ethanol and then suction-filter to yield the final product. This process yields approximately 79.24 g (89% yield) of 2-bromomalonamide.[1]

-

Acetic Acid as Solvent: Acetic acid serves as a polar protic solvent that can dissolve the malonamide and also acts as a catalyst for the enolization step.

-

Temperature Control (60 °C): Maintaining the temperature at 60 °C provides sufficient energy to overcome the activation energy of the reaction without promoting significant side reactions or decomposition of the product.

-

Slow, Dropwise Addition of Bromine: This is crucial to control the exothermicity of the reaction and to prevent the formation of di-brominated byproducts. A slow addition ensures that the bromine concentration remains low, favoring mono-bromination.

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Approaches (A Brief Overview)

While direct bromination of malonamide is the most straightforward method, other general approaches for the synthesis of α-haloamides could potentially be adapted for this compound. These include:

-

From 2-Bromomalonyl Dichloride: Reaction of 2-bromomalonyl dichloride with ammonia could yield the desired product. However, the stability and availability of the starting acid chloride may be a concern.

-

N-Bromosuccinimide (NBS) as a Brominating Agent: In some cases, NBS can be a milder and more selective brominating agent than elemental bromine. The reaction would likely still require an acid catalyst.

Purification and Characterization

As described in the protocol, trituration with ethanol is an effective method for purifying the crude product. The purity can be confirmed by High-Performance Liquid Chromatography (HPLC), and the structure can be verified using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), as detailed in Section 2.2.

Applications in Scientific Research and Drug Development

Utility as a Synthetic Intermediate

The primary application of this compound is as a synthetic intermediate. The presence of the reactive C-Br bond allows for a variety of subsequent transformations:

-

Nucleophilic Substitution: The bromide can be displaced by a range of nucleophiles (e.g., amines, thiols, azides) to introduce new functional groups at the α-position.

-

Heterocycle Synthesis: It can serve as a precursor for the synthesis of various heterocyclic compounds, such as pyrimidines or other nitrogen-containing ring systems, which are common scaffolds in pharmaceuticals.

Potential Roles in Medicinal Chemistry

While specific applications in drug development are not widely documented, the structural motifs accessible from this compound are of interest in medicinal chemistry. The diamide functionality can participate in hydrogen bonding interactions with biological targets, and the ability to introduce diverse substituents at the α-position allows for the generation of libraries of compounds for screening.

Safety, Handling, and Storage

Hazard Identification

As with all α-haloamides, this compound should be handled with care. It is expected to be an irritant to the skin, eyes, and respiratory system. The toxicological properties have not been fully investigated.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid Inhalation and Contact: Avoid breathing dust and prevent contact with skin and eyes.

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. While its historical origins are not clearly documented, its synthesis via the direct bromination of malonamide is a well-established and efficient process. A thorough understanding of its properties, synthetic methodology, and handling requirements, as outlined in this guide, is crucial for its safe and effective utilization in the laboratory. Its potential for the creation of diverse molecular architectures ensures its continued relevance in the fields of chemical research and drug discovery.

References

- Process for the preparation of 2-bromomalonamide. WO2008/6432 A1, published May 29, 2008.

Sources

The Enigmatic Reactivity of 2-Bromopropanediamide: A Technical Guide for Synthetic and Mechanistic Exploration

Abstract

This in-depth technical guide provides a comprehensive analysis of the potential reactivity of the bromine atom in 2-bromopropanediamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a mere recitation of facts to offer a nuanced understanding of the electronic and steric factors governing its chemical behavior. We will explore the delicate balance between nucleophilic substitution and elimination pathways, delve into the mechanistic intricacies supported by computational insights, and provide actionable experimental protocols. This guide is structured to serve as a foundational resource for leveraging the synthetic potential of this versatile, yet underexplored, α-haloamide.

Introduction: The α-Haloamide Motif - A Nexus of Reactivity

The α-haloamide functionality is a cornerstone in modern organic synthesis, offering a rich tapestry of chemical transformations.[1] The juxtaposition of a halogen atom and two amide groups on the same carbon atom in this compound creates a unique electronic environment that significantly influences the reactivity of the C-Br bond. The electron-withdrawing nature of the two adjacent carbonyl groups polarizes the C-Br bond, rendering the α-carbon highly electrophilic and thus susceptible to nucleophilic attack. This guide will dissect the key reactive pathways available to this compound, providing a framework for predicting and controlling its chemical behavior.

Structural and Electronic Landscape

The core of this compound's reactivity lies in the electronic interplay between the bromine atom and the two amide groups. The amide groups are generally considered electron-withdrawing through induction but can also act as π-donors through resonance. However, in the case of α-haloamides, the inductive effect is dominant, leading to a significant polarization of the Cα-Br bond. This polarization enhances the electrophilicity of the α-carbon, making it a prime target for nucleophiles.

Competing Reaction Pathways: Nucleophilic Substitution vs. Elimination

Like other secondary alkyl halides, this compound can undergo both nucleophilic substitution (SN2) and elimination (E2) reactions. The outcome of the reaction is a delicate balance of several factors, including the nature of the nucleophile/base, the solvent, and the reaction temperature.

Nucleophilic Substitution (SN2): A Versatile Tool for Functionalization

The SN2 reaction is a cornerstone of organic synthesis, and this compound is a promising substrate for such transformations. The backside attack of a nucleophile on the α-carbon, leading to the inversion of stereochemistry (if the carbon were chiral), is facilitated by the excellent leaving group ability of the bromide ion and the electrophilicity of the α-carbon.

A wide array of nucleophiles can be employed to displace the bromide, opening avenues for the synthesis of diverse molecular architectures. These include:

-

Nitrogen Nucleophiles: Primary and secondary amines can react to form α-amino acid diamide derivatives.

-

Oxygen Nucleophiles: Alkoxides and phenoxides can be used to introduce ether linkages.

-

Sulfur Nucleophiles: Thiolates are excellent nucleophiles and will readily form thioethers.

-

Carbon Nucleophiles: Enolates and other carbanions can be used to form new C-C bonds.

Elimination (E2): A Pathway to α,β-Unsaturated Amides